1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide
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Overview
Description
1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolo[4,3-A]pyridine Core: This step involves the cyclization of appropriate precursors to form the triazolo[4,3-A]pyridine ring system.
Attachment of the Isothiochromene Moiety: The isothiochromene structure is introduced through a series of reactions that may involve nucleophilic substitution and cyclization reactions.
Final Coupling and Functionalization: The final step involves coupling the triazolo[4,3-A]pyridine core with the isothiochromene moiety and introducing the carboxamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industrial Applications: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Oxo-N-(2-[1,2,4]triazolo[4,3-A]pyridin-3-ylethyl)-1H-isothiochromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,2,4-triazolo[4,3-A]pyridin-3(2H)-one and triazolo[4,3-A]pyrazine derivatives share structural similarities
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H14N4O2S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]isothiochromene-3-carboxamide |
InChI |
InChI=1S/C18H14N4O2S/c23-17(14-11-12-5-1-2-6-13(12)18(24)25-14)19-9-8-16-21-20-15-7-3-4-10-22(15)16/h1-7,10-11H,8-9H2,(H,19,23) |
InChI Key |
KTRMJZUPWSPUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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